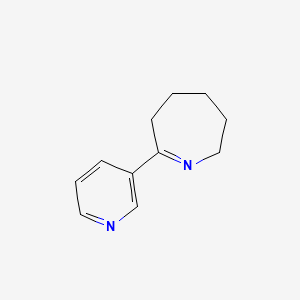

7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine

Description

7-(Pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is a partially saturated seven-membered azepine ring substituted with a pyridin-3-yl group. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and organic synthesis. Its saturated ring structure confers conformational flexibility, which may influence binding to biological targets or catalytic intermediates.

Propriétés

Formule moléculaire |

C11H14N2 |

|---|---|

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

7-pyridin-3-yl-3,4,5,6-tetrahydro-2H-azepine |

InChI |

InChI=1S/C11H14N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h4-5,7,9H,1-3,6,8H2 |

Clé InChI |

BGBQXQSVKCJNGV-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(=NCC1)C2=CN=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable amines and aldehydes, followed by cyclization to form the azepine ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for further applications .

Analyse Des Réactions Chimiques

Types of Reactions

7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce tetrahydro derivatives.

Applications De Recherche Scientifique

7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mécanisme D'action

The mechanism of action of 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Reactivity : Methylthio-substituted azepines (e.g., 7-(methylthio)-3,4,5,6-tetrahydro-2H-azepine) undergo nucleophilic aromatic substitution (SNAr) to form benzothiazines, whereas pyridinyl-substituted analogues may favor coordination chemistry or cycloadditions due to lone-pair availability on nitrogen .

- Synthetic Utility: The aminopentyl-substituted azepine in is tailored for reductive amination, whereas the pyridinyl variant’s applications remain underexplored but could involve metal-catalyzed cross-coupling .

Pharmacological and Industrial Relevance

- Drug Design: Fluorophenyl and pyrimidinone derivatives () exhibit motifs common in kinase inhibitors, suggesting that the pyridinyl-azepine scaffold could be optimized for target binding .

- Material Science: The aminopentyl-azepine’s conversion to diamine underscores its industrial utility, while pyridinyl variants may serve as ligands in asymmetric catalysis .

Activité Biologique

The compound 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.182 g/mol |

| Density | 1.11 g/cm³ |

| Boiling Point | 226.7 ºC |

| LogP | 0.856 |

Structural Characteristics

The structural formula of 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine features a pyridine ring attached to a tetrahydroazepine moiety, providing a unique scaffold for biological activity.

Pharmacological Studies

Research has indicated that compounds similar to 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine exhibit various pharmacological properties:

- Neuroleptic Activity : Some derivatives have shown effectiveness as neuroleptics used in treating psychotic disorders such as schizophrenia .

- Antisecretory Activity : Certain compounds have demonstrated moderate antisecretory activity in animal models .

- CCK2 Receptor Antagonism : Compounds related to this structure have been identified as selective antagonists for CCK2 receptors, which may have implications in treating gastrointestinal disorders .

Case Studies

- Anticancer Activity : A study on pyridine derivatives indicated that modifications to the azepine structure could enhance anticancer efficacy by targeting specific pathways involved in tumor growth .

- Inhibition of NAMPT : Research has highlighted the potential of pyridine-containing azepines in inhibiting nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial in cancer metabolism .

In Vitro and In Vivo Studies

In vitro assays have shown that derivatives of 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine exhibit cytotoxic effects against various human tumor cell lines. For instance:

- Cytotoxicity Assay Results :

Summary of Findings

The biological activity of 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is promising due to its diverse pharmacological properties and potential therapeutic applications. The compound's ability to interact with critical biological pathways suggests further investigation is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.